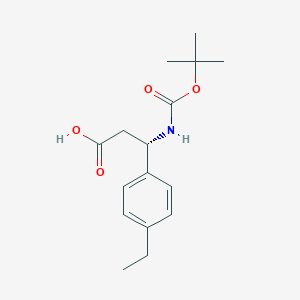

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid

Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a 4-ethylphenyl substituent, and a propanoic acid backbone. The Boc group serves as a temporary protective moiety for amines during synthetic processes, enhancing stability and directing regioselectivity in subsequent reactions . The 4-ethylphenyl group provides hydrophobicity and steric bulk, influencing both physicochemical properties (e.g., solubility, logP) and biological interactions. This compound is structurally related to phenylalanine derivatives and is often utilized in pharmaceutical synthesis, particularly in peptidomimetics and enzyme inhibitors .

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(4-ethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)13(10-14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKDEPPFNRFDFA-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Formation of the Propanoic Acid Derivative: The Boc-protected amino acid is then reacted with 4-ethylbenzyl bromide under basic conditions to introduce the 4-ethylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Oxidation and Reduction: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl or TFA) are commonly used to remove the Boc group.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Reagents like nitric acid or halogens can be used for electrophilic aromatic substitution.

Major Products

Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Organic Synthesis

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid serves as an intermediate in synthesizing more complex molecules. Its unique structural properties make it versatile for various chemical reactions, including:

- Hydrolysis : Removal of the Boc group under acidic conditions.

- Substitution Reactions : Engaging in nucleophilic substitution reactions at the benzyl position.

Medicinal Chemistry

The compound is investigated for its potential in drug development , particularly as a building block for peptide synthesis. Its ability to participate in diverse reactions allows for the modification and optimization of pharmacological agents. For instance, its derivatives have been explored for their interactions with biological targets, enhancing the efficacy of therapeutic compounds .

Biological Research

Research has focused on understanding how this compound interacts with biological molecules and pathways. Studies indicate that derivatives of Boc-L-tyrosine can influence protein interactions and enzymatic activities, making them valuable in studying metabolic pathways and disease mechanisms .

Case Study 1: Synthesis of Peptide Derivatives

A study demonstrated the use of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid as a precursor for synthesizing peptide derivatives that exhibited enhanced biological activity compared to their non-modified counterparts. The incorporation of the 4-ethylphenyl moiety was found to improve binding affinity to specific receptors, suggesting potential therapeutic applications in treating metabolic disorders.

In another research project, derivatives synthesized from this compound were evaluated for their inhibitory effects on specific enzymes involved in cancer metabolism. The results indicated that certain modifications led to significant reductions in enzyme activity, highlighting the compound's potential as a lead structure for developing anticancer agents.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid involves its ability to participate in various chemical reactions due to the presence of the Boc-protected amino group and the 4-ethylphenyl moiety. The Boc group can be selectively removed under acidic conditions, allowing the free amino group to engage in further reactions. The phenyl ring can undergo electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- Fluorophenyl (pKa ~3.5) and nitrophenyl (pKa ~2.8) derivatives exhibit higher acidity than the ethylphenyl analog (pKa ~4.2), impacting ionization and solubility .

- Methoxyphenyl derivatives display improved aqueous solubility, making them favorable for in vivo studies .

Reactivity and Applications: Azidophenyl and boronophenyl analogs enable site-specific bioconjugation and cross-coupling reactions, respectively . Trifluoromethylphenyl derivatives are prioritized in drug design for their metabolic stability and binding affinity .

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid, commonly referred to as Boc-L-tyrosine derivative, is a chiral amino acid derivative with significant implications in organic synthesis and pharmaceutical research. This article delves into its biological activity, synthesis, applications, and comparative analysis with similar compounds.

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions. The general synthesis involves:

- Protection of the Amino Group : The amino group is protected using Boc-Cl in the presence of a base like triethylamine.

- Formation of the Propanoic Acid Derivative : The Boc-protected amino acid reacts with 4-ethylbenzyl bromide under basic conditions to introduce the 4-ethylphenyl group.

This synthesis not only provides a stable compound but also allows for further modifications through deprotection and substitution reactions.

The biological activity of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid is closely linked to its ability to interact with biological molecules. The presence of the Boc group allows for selective deprotection under acidic conditions, yielding free amino acids that can participate in various biological pathways. The 4-ethylphenyl moiety enhances its interaction potential with proteins and enzymes.

Pharmacological Applications

Research indicates that this compound may influence several biological pathways:

- Anticancer Activity : Studies have shown that derivatives of Boc-protected amino acids can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

- Neuroprotective Effects : Certain analogs exhibit neuroprotective properties by interacting with neurotransmitter systems, potentially aiding in conditions like Alzheimer's disease.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in antibiotic development.

Comparative Analysis with Similar Compounds

To understand the unique properties of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| (S)-3-((tert-Butoxycarbonyl)amino)-3-(phenyl)propanoic acid | Structure | Moderate anticancer activity | Lacks 4-ethyl substituent |

| (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid | Structure | Lower neuroprotective effects | Methyl group reduces hydrophobicity |

The presence of the 4-ethyl substituent in (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid enhances its lipophilicity and may improve membrane permeability compared to its analogs.

Case Studies and Research Findings

- Antitumor Activity Study : A recent study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted the importance of the 4-ethyl substituent in enhancing efficacy against specific cancer types .

- Neuroprotective Mechanism Investigation : Research indicated that certain Boc-protected amino acids could protect neuronal cells from oxidative stress by modulating mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Efficacy Trials : In vitro tests revealed that derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating their potential as lead compounds for antibiotic development .

Q & A

Q. What are the standard synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid?

Methodological Answer: The synthesis typically involves protecting the amine group with a tert-butoxycarbonyl (Boc) moiety. A common approach includes:

- Step 1: Reacting the free amino acid precursor (e.g., (S)-3-amino-3-(4-ethylphenyl)propanoic acid) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (EtN) or LiOH in solvents such as dichloromethane (CHCl) or tetrahydrofuran (THF)/water mixtures .

- Step 2: Purification via liquid-liquid extraction (e.g., ethyl acetate/water) followed by vacuum concentration. Column chromatography (silica gel, petroleum ether/ethyl acetate) or preparative HPLC may refine enantiomeric purity .

- Yield: Reported yields range from 61.6% to 95% depending on reaction optimization .

Q. How is the enantiomeric purity of this compound confirmed?

Methodological Answer:

- Chiral HPLC: Utilize chiral stationary phases (e.g., XBridge phenyl column) to resolve enantiomers .

- NMR Spectroscopy: Analyze diastereomeric derivatives (e.g., Mosher’s esters) or use chiral shift reagents to confirm stereochemistry .

- Optical Rotation: Compare measured [α] values with literature data for validation .

Q. What safety precautions are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear lab coats, gloves, and masks to avoid inhalation or skin contact .

- Storage: Keep in a dry, ventilated area at 2–8°C to prevent degradation .

- Hazard Mitigation: Avoid open flames (flammable solvents like THF) and use fume hoods during synthesis .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis using this compound?

Methodological Answer:

- Coupling Agents: Use DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) for amide bond formation. Monitor reaction progress via LCMS to ensure complete coupling .

- Solvent Choice: Dimethylformamide (DMF) enhances solubility of Boc-protected intermediates, improving reaction kinetics .

- Temperature Control: Conduct reactions at 0–4°C to minimize racemization during activation .

Q. What enzymatic assays are suitable for studying its inhibitory activity?

Methodological Answer:

- Kinetic Assays: Measure IC values using fluorogenic substrates (e.g., para-nitrophenyl esters) to assess competitive/non-competitive inhibition .

- Surface Plasmon Resonance (SPR): Quantify binding affinities (K) to target enzymes like proteases or oxidoreductases .

- Docking Studies: Perform in silico molecular modeling (AutoDock Vina) to predict binding modes and guide mutagenesis experiments .

Q. How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

- Parameter Optimization: Vary solvent polarity (e.g., THF vs. DMF), base strength (LiOH vs. EtN), or reaction time to identify optimal conditions .

- Byproduct Analysis: Use LC-HRMS to detect side products (e.g., tert-butyl alcohol from Boc deprotection) and adjust protecting group strategies .

- Reproducibility Checks: Validate protocols across multiple labs to isolate equipment- or operator-dependent variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.